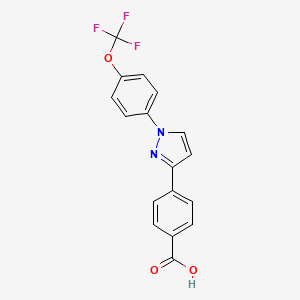
4-(1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-yl)benzoic acid
Katalognummer B8796744
Molekulargewicht: 348.28 g/mol
InChI-Schlüssel: XTSRYHVKMOGRIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09440964B2
Procedure details


Methyl 4-(1H-pyrazol-3-yl)benzoate (2.00 g, 9.89 mmol), 1-bromo-4-(trifluoromethoxy)benzene (2.38 g, 9.88 mmol), copper (I) iodide (0.28 g, 1.47 mmol), 8-hydroxyquinoline (0.21 g, 1.45 mmol), and cesium carbonate (6.47 g, 19.86 mmol) in DMF/water (11:1) was heated at 120° C. for 20 hours. The reaction was cooled, diluted with water and EtOAc, and decanted from the copper solids. The mixture was extracted three times with EtOAc (3×150 mL) and the combined organic layers washed with water. The organic layers were dried over anhydrous sodium sulfate, filtered, and adsorbed onto silica gel. Purification by flash chromatography (0-10% MeOH/dichloromethane) gave 4-(1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-3-yl)benzoic acid as a brown solid (580 mg, 16%): 1H NMR (400 MHz, CDCl3) δ 8.19 (d, J=7.7 Hz, 2H), 8.03 (d, J=7.7 Hz, 2H), 7.98 (d, J=2.5 Hz, 1H), 7.85-7.79 (m, 2H), 7.35 (d, J=8.4 Hz, 2H), 6.88 (d, J=2.5 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −58.05; ESIMS m/z 349 ([M+H]+).



Name
cesium carbonate
Quantity
6.47 g
Type
reactant
Reaction Step One


Name
copper (I) iodide
Quantity
0.28 g
Type
catalyst
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=2)=[N:2]1.Br[C:17]1[CH:22]=[CH:21][C:20]([O:23][C:24]([F:27])([F:26])[F:25])=[CH:19][CH:18]=1.OC1C=CC=C2C=1N=CC=C2.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O.O.CCOC(C)=O.[Cu]I>[F:25][C:24]([F:26])([F:27])[O:23][C:20]1[CH:21]=[CH:22][C:17]([N:1]2[CH:5]=[CH:4][C:3]([C:6]3[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=3)=[N:2]2)=[CH:18][CH:19]=1 |f:3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=C(C=C1)C1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
2.38 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
|
Name
|
cesium carbonate
|
|
Quantity
|
6.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O.O
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
0.28 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted from the copper solids
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted three times with EtOAc (3×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (0-10% MeOH/dichloromethane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC1=CC=C(C=C1)N1N=C(C=C1)C1=CC=C(C(=O)O)C=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 580 mg | |
| YIELD: PERCENTYIELD | 16% | |
| YIELD: CALCULATEDPERCENTYIELD | 16.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
